OH Radical Reactivity and Atmospheric Lifetime: TFCB vs. Pentafluorocyclobutene vs. Hexafluorocyclobutene
The second-order rate constant for reaction with hydroxyl radicals at 298 K was measured directly for three fluorocyclobutenes using a relative rate method. TFCB (HFO-c1334zz) exhibits a k(OH) of 1.77 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹, which is 2.75-fold higher than 1,3,3,4,4-pentafluorocyclobutene (HFO-c1325yz, 0.644 × 10⁻¹³) and 4.40-fold higher than hexafluorocyclobutene (PFO-c1316, 0.402 × 10⁻¹³) [1]. Consequently, the derived atmospheric lifetime for TFCB is 65 days—the shortest in the series, compared to 180 days for the pentafluoro analog and 288 days for the perfluorinated compound [1]. The Arrhenius expression for TFCB is k(T) = (8.47 ± 1.96) × 10⁻¹³ exp[(–475 ± 68)/T] [1], independently corroborated by an NIST kinetics entry giving k(T) = 3.28 × 10⁻¹³ exp(–1580/RT) over 253–328 K [2].
| Evidence Dimension | OH radical reaction rate constant k(OH) at 298 K (cm³ molecule⁻¹ s⁻¹) and atmospheric lifetime (days) |
|---|---|
| Target Compound Data | TFCB: k(OH) = 1.77 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹; lifetime = 65 days |
| Comparator Or Baseline | HFO-c1325yz: k(OH) = 0.644 × 10⁻¹³, lifetime = 180 days; PFO-c1316: k(OH) = 0.402 × 10⁻¹³, lifetime = 288 days |
| Quantified Difference | TFCB k(OH) is 2.75× (vs. pentafluoro) and 4.40× (vs. hexafluoro) higher; lifetime is 2.77× and 4.43× shorter, respectively |
| Conditions | Gas-phase relative rate method, 253–328 K, 0.93 bar; reference compounds: ethane and 1,2-difluoroethane |
Why This Matters
For users screening low-GWP specialty gases, TFCB's 65-day atmospheric lifetime (vs. 180–288 days) directly translates to a GWP₁₀₀ of only 6 (vs. 31–65) [1], enabling procurement decisions where environmental persistence is a disqualifying criterion.
- [1] Jia, X. Q., Chen, L., Mizukado, J., Kutsuna, S., & Tokuhashi, K. (2013) / Atmospheric Environment (2025). Atmospheric chemistry of cyc–CF₂CF₂CX=CX– (X=H, F): Kinetics, products, and mechanism of gas-phase reactions with OH radicals, and atmospheric implication. Chemical Physics Letters, 572, 21–25; Atmospheric Environment re-evaluation. View Source
- [2] NIST Chemical Kinetics Database. Reaction: Cyclobutene, 3,3,4,4-tetrafluoro- + ·OH → Products. Rate expression: 3.28×10⁻¹³ e^(–1580/RT) cm³ molecule⁻¹ s⁻¹. View Source
